Product packaging for Furo[3,4-D]pyrimidine-5,7-dione(Cat. No.:CAS No. 26060-79-7)

Furo[3,4-D]pyrimidine-5,7-dione

Cat. No.: B1629714
CAS No.: 26060-79-7
M. Wt: 150.09 g/mol
InChI Key: UCOZXHDVSAVGFP-UHFFFAOYSA-N
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Description

Significance of Furo[3,4-D]pyrimidine-5,7-dione within Fused Heterocyclic Systems

Fused heterocyclic systems, which consist of two or more rings sharing a common bond, are a cornerstone of modern chemical and pharmaceutical research. The Furo[3,4-d]pyrimidine (B15215042) framework is particularly noteworthy due to its structural resemblance to endogenous purine (B94841) bases, the fundamental building blocks of nucleic acids. This similarity often imparts these synthetic analogs with the ability to interact with biological systems, making them attractive candidates for drug discovery.

The "-5,7-dione" substitution pattern in this compound introduces specific electronic and chemical properties. The presence of two carbonyl groups significantly influences the molecule's reactivity, providing sites for further chemical modification and the potential for hydrogen bonding interactions, which are crucial for biological activity. This dione (B5365651) functionality makes the compound a versatile intermediate for the synthesis of a variety of more complex derivatives.

Overview of the Furo[3,4-D]pyrimidine Core as a Research Target

The Furo[3,4-d]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Research has demonstrated that derivatives of the Furo[3,4-d]pyrimidine system exhibit a broad spectrum of pharmacological activities.

For instance, certain Furo[3,4-d]pyrimidine derivatives have been investigated for their potential as antineoplastic agents. nih.gov The ability of these compounds to modulate cellular pathways involved in cancer progression has driven significant research in this area. Furthermore, derivatives of the related dihydrofuro[3,4-d]pyrimidine core have shown promise as novel non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1. The structural features of the furo[3,4-d]pyrimidine core allow for the strategic placement of various substituents, enabling chemists to fine-tune the compound's properties to achieve desired biological effects.

Historical Context of this compound Research

The exploration of the furo[3,4-d]pyrimidine ring system has a history rooted in the broader investigation of fused pyrimidines. An early and notable synthesis of furo[3,4-d]pyrimidine derivatives was reported in 1988. nih.gov This work laid some of the foundational chemistry for accessing this heterocyclic system.

While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, its synthesis can be achieved from precursors like 4,5-Pyrimidinedicarboxylic acid. The ongoing interest in the biological activities of the broader class of furo[3,4-d]pyrimidines continues to drive research into the synthesis and properties of various derivatives, including the -5,7-dione.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and a related compound for comparison.

PropertyValue
Molecular Formula C₆H₂N₂O₃
Molecular Weight 150.09 g/mol
Melting Point Not available
Related Compound Melting Point 137-139 °C (for Furo[3,4-b]pyridine-5,7-dione)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2N2O3 B1629714 Furo[3,4-D]pyrimidine-5,7-dione CAS No. 26060-79-7

Properties

CAS No.

26060-79-7

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

IUPAC Name

furo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H2N2O3/c9-5-3-1-7-2-8-4(3)6(10)11-5/h1-2H

InChI Key

UCOZXHDVSAVGFP-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)C(=O)OC2=O

Canonical SMILES

C1=C2C(=NC=N1)C(=O)OC2=O

Origin of Product

United States

Synthetic Methodologies for Furo 3,4 D Pyrimidine 5,7 Dione and Its Structural Analogs

Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones

A versatile and efficient approach to functionalized furo[3,4-d]pyrimidine-2,4-diones has been established, enabling the creation of a library of new heterocyclic compounds. This methodology is primarily centered around a three-step pathway that offers good yields and the flexibility to introduce various substituents. Current time information in Oskarshamn, SE.

Three-Step Pathways Involving Curtius Rearrangement

A key strategy for the synthesis of the furo[3,4-d]pyrimidine-2,4-dione scaffold involves the Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid. Current time information in Oskarshamn, SE. This rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.gov The isocyanate is a versatile intermediate that can readily react with a variety of nucleophiles.

The initial step involves the conversion of the carboxylic acid to an acyl azide. This intermediate then undergoes the Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped by an amine, leading to the formation of a urea (B33335) derivative. This multi-step process is often carried out in a one-pot synthesis, which is an efficient method for producing the desired carbamates. chemicalbook.com

Amine Coupling and Subsequent Ring Closure Strategies

Following the formation of the intermediate ureids from the Curtius rearrangement, the synthesis proceeds with a ring closure reaction to form the bicyclic furo[3,4-d]pyrimidine (B15215042) scaffold. Current time information in Oskarshamn, SE. This cyclization is a critical step in forming the final heterocyclic system. The reaction with various amines allows for the introduction of a diverse range of functional groups at the N-1 position, leading to a small library of novel heterocycles. Current time information in Oskarshamn, SE.

The general synthetic pathway can be summarized as follows:

StepReactionKey Features
1Curtius RearrangementConversion of 4-(methoxycarbonyl)furan-3-carboxylic acid to an isocyanate intermediate. Current time information in Oskarshamn, SE.
2Amine CouplingReaction of the isocyanate with a variety of amines to form intermediate ureids. Current time information in Oskarshamn, SE.
3Ring ClosureCyclization of the ureids to yield the functionalized furo[3,4-d]pyrimidine-2,4-dione scaffold in good yields. Current time information in Oskarshamn, SE.

Synthesis of Dihydro and Tetrahydro Derivatives of Furo[3,4-d]pyrimidine-2,4-diones

The synthesis of dihydro and tetrahydro derivatives of furo[3,4-d]pyrimidine-2,4-diones is achieved through the hydrogenation of the parent aromatic compound. These reduced analogs are of interest as they can exhibit different biological properties compared to the fully aromatic parent compound. The hydrogenation can be controlled to yield either partially or fully saturated furan (B31954) rings.

Partial Hydrogenation Protocols

Partial hydrogenation of furo[3,4-d]pyrimidine-2,4-diones leads to the formation of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diones. Current time information in Oskarshamn, SE. This selective reduction of the furan ring while preserving the pyrimidine-2,4-dione moiety is a key transformation. Catalytic hydrogenation is a common method employed for such reductions. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation. For instance, palladium-catalyzed hydrogenation is a widely used method for the reduction of furans to tetrahydrofurans. msu.edu The selectivity of the hydrogenation of the furan ring can be influenced by the presence of other functional groups and the choice of catalyst. nih.gov

Complete Hydrogenation Protocols

Complete hydrogenation of the furo[3,4-d]pyrimidine-2,4-dione scaffold results in the formation of tetrahydrofuro[3,4-d]pyrimidine-2,4-diones. Current time information in Oskarshamn, SE. This involves the saturation of all double bonds in the furan ring. Achieving complete hydrogenation often requires more forcing conditions, such as higher hydrogen pressure or more active catalysts, compared to partial hydrogenation. The specific conditions for the complete hydrogenation of the furo[3,4-d]pyrimidine-2,4-dione system would typically involve a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Synthetic Routes to Halogenated Furo[3,4-d]pyrimidine Derivatives

The introduction of halogen atoms onto the furo[3,4-d]pyrimidine core can significantly impact the compound's chemical and biological properties. While specific methods for the direct halogenation of Furo[3,4-d]pyrimidine-5,7-dione are not extensively documented in the reviewed literature, general principles of halogenating related heterocyclic systems can be applied.

One common strategy for the synthesis of halogenated pyrimidines involves the use of halogenating agents such as phosphorus oxychloride (POCl3) or N-halosuccinimides. For instance, a chloro-substituted furo[3,4-c]pyridine (B3350340) derivative has been prepared, suggesting the feasibility of such reactions on related scaffolds. nih.gov The synthesis of a brominated analog, 3-Bromofuro[3,4-b]pyridine-5,7-dione, has also been reported, indicating that direct bromination of the furan ring in these systems is possible. researchgate.net

Furthermore, the synthesis of 2-chloro and 4-chloro pyrimidine (B1678525) derivatives is well-established and often serves as a key step in the synthesis of more complex pyrimidine-containing compounds. researchgate.net These methods typically involve the conversion of a hydroxyl or amino group to a chloro group.

A plausible synthetic route to a halogenated Furo[3,4-d]pyrimidine derivative could involve the following conceptual steps:

StepReactionReagents and Conditions
1Synthesis of this compoundAs described in section 2.1.
2HalogenationReaction with a suitable halogenating agent (e.g., SOCl2, POCl3 for chlorination; Br2, NBS for bromination).

It is important to note that the regioselectivity of the halogenation would need to be carefully controlled, as multiple positions on the bicyclic ring system could potentially be halogenated.

Cyclization Reactions of Precursor Molecules

The construction of the furo[3,4-d]pyrimidine core is frequently achieved through the cyclization of functionalized furan or pyrimidine precursors. These methods are designed to efficiently assemble the fused bicyclic structure.

A prevalent strategy for assembling the pyrimidinedione ring onto a furan framework involves the reaction of a 3,4-disubstituted furan with reagents like chloroacetaldehyde (B151913) and urea or its derivatives. researchgate.netnih.gov For instance, the cyclocondensation of a suitable furan-3,4-dicarboxylate derivative with urea can be employed to form the pyrimidine ring. In related pyrimidine syntheses, the Biginelli reaction offers a classic example of a one-pot cyclocondensation to form dihydropyrimidines, which can be subsequently oxidized. researchgate.net This general approach highlights the utility of combining a 1,3-dicarbonyl equivalent, an aldehyde, and a urea-type component to construct the pyrimidine ring.

The yield and selectivity of cyclization reactions to form furo[3,4-d]pyrimidines are highly sensitive to the pH of the reaction medium. Both acidic and basic catalysts are employed to promote the desired ring-closing events.

Basic Conditions: The use of a base, such as sodium ethoxide, is common to facilitate the deprotonation of urea or related N-nucleophiles, thereby increasing their reactivity towards electrophilic centers on the furan precursor. This is a key step in initiating the condensation cascade that leads to the pyrimidine ring.

Acidic Conditions: Acid catalysis, for example, using a catalytic amount of a strong acid, can be used to activate carbonyl groups towards nucleophilic attack. In some syntheses, dehydrating agents like acetic anhydride (B1165640) or phosphorus oxychloride are used under reflux conditions to drive the final cyclization and aromatization steps.

The optimal conditions are highly substrate-dependent, and careful screening of catalysts, solvents, and temperature is necessary to maximize the efficiency of the synthesis. The table below summarizes the impact of reaction conditions on the synthesis of related pyrimidine systems.

Catalyst/ConditionPrecursorsProduct TypeYield (%)
Choline chloride-ureaAromatic aldehyde, active methylene (B1212753) compound, ureaSubstituted pyrimidineHigh
Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN)Aromatic aldehyde, active methylene compound, ureaSubstituted pyrimidineHigh
NH4I (metal- and solvent-free)Ketone, NH4OAc, DMF-DMASubstituted pyrimidineAcceptable
ZnCl2Enamine, triethyl orthoformate, ammonium acetate4,5-disubstituted pyrimidineN/A

This table presents data for the synthesis of various pyrimidine derivatives to illustrate the effect of different catalytic systems. researchgate.netorganic-chemistry.org

Multi-Step Approaches Incorporating Furo Ring Formation Followed by Halogenation

Multi-step syntheses provide significant flexibility, allowing for the initial construction of a desired furan ring system, which is subsequently annulated to form the pyrimidine portion. A common pathway begins with the synthesis of a 2-aminofuran-3-carbonitrile (B147697) derivative. researchgate.net This intermediate possesses the necessary functionalities to be converted into the fused furo[3,4-d]pyrimidine system through reactions with reagents like formic acid or formamide. mdpi.com

Once the core this compound structure is established, halogenation serves as a critical step for introducing a reactive handle for further chemical modifications. Reagents such as phosphorus oxychloride (POCl₃) are frequently used to convert the dione (B5365651) into a dihalo-furo[3,4-d]pyrimidine. nih.gov These halogenated intermediates are versatile precursors for synthesizing a library of analogs via nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Halogenating AgentStarting MaterialProduct
SOCl₂2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acidChloro-substituted Furo[3,4-d]pyrimidine
Phosphorus OxychlorideFuro[2,3-d]pyrimidine-4-one4-chlorofuro[2,3-d]pyrimidine
N-Bromosuccinimide (NBS)This compound6-Bromo-furo[3,4-d]pyrimidine-5,7-dione
N-Chlorosuccinimide (NCS)This compound6-Chloro-furo[3,4-d]pyrimidine-5,7-dione

This table illustrates common halogenation reactions on furo[3,4-d]pyrimidine and related systems. nih.govinformahealthcare.com

Tandem Cyclization Strategies for Furo[3,4-D]pyrimidine Derivatives

Tandem, or cascade, reactions represent a highly efficient approach to molecular synthesis, enabling the construction of complex structures like furo[3,4-d]pyrimidines in a single, uninterrupted sequence. These strategies are prized for their atom economy and reduction of intermediate isolation steps.

Innovations in synthetic methodology have led to the development of catalyst-free tandem reactions for generating fused heterocyclic systems. researchgate.netresearchgate.nettandfonline.com For instance, a three-component reaction between an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid can proceed in water under thermal or microwave conditions to yield furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives without an external catalyst. researchgate.net These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps, where the inherent reactivity of the components drives the sequence forward.

The formation of the furan ring within certain tandem sequences can be explained by specific cyclization mechanisms, with the 5-exo-dig pathway being particularly relevant. According to Baldwin's rules, this mode of cyclization is a favored process where a nucleophile attacks an alkyne (a 'digonal' system) to form a five-membered ring ('5-') in a way that the bond being broken is external to the newly formed ring ('exo'). acs.orgscripps.educhemtube3d.com

In the context of furo[3,4-d]pyrimidine synthesis, this mechanism can be invoked in scenarios where a pyrimidine precursor bearing a nucleophilic oxygen (e.g., a hydroxyl group) is positioned to attack a tethered alkyne. This intramolecular cyclization is a key bond-forming event that efficiently constructs the furan ring portion of the final fused product. While direct examples for this compound are specialized, the principle is a cornerstone of modern heterocyclic synthesis. rsc.org

Multicomponent Reaction Approaches Incorporating the Furo[3,4-D]pyrimidine Core (e.g., Furo[3',4':5,6]pyrido[2,3-d]pyrimidine Derivatives)

The synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives, structural analogs of the core this compound, has been successfully achieved through multicomponent strategies. These methods offer significant advantages, including high yields, cost-effectiveness, and reduced environmental impact. researchgate.net

A notable and environmentally friendly approach involves a three-component reaction in water. This method brings together an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione to produce a series of furo[3',4':5,6]pyrido[2,3-d]pyrimidine and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net The use of water as a solvent is a key advantage, aligning with the principles of green chemistry. This uncatalyzed reaction proceeds efficiently under both microwave irradiation and conventional heating. researchgate.net

The reaction's selectivity is noteworthy. The ring closure step involves the nucleophilic attack of a primary amino group from the 2,6-diaminopyrimidinone moiety on one of the carbonyl groups. researchgate.net

Table 1: Three-Component Synthesis of Furo[3',4':5,6]pyrido[2,3-d]pyrimidine Derivatives in Water

Aldehyde1,3-Dicarbonyl CompoundProduct Yield (%) (Conventional Heating)Product Yield (%) (Microwave Irradiation)
BenzaldehydeTetronic Acid8289
4-ChlorobenzaldehydeTetronic Acid8592
4-MethylbenzaldehydeTetronic Acid8088
4-MethoxybenzaldehydeTetronic Acid7885
BenzaldehydeIndane-1,3-dione8593
4-ChlorobenzaldehydeIndane-1,3-dione8895
4-MethylbenzaldehydeIndane-1,3-dione8391
4-MethoxybenzaldehydeIndane-1,3-dione8189

Data compiled from a study by Zhang et al. researchgate.net

The synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidines via the three-component reaction can be performed effectively using either microwave irradiation or traditional heating methods, without the need for a catalyst. researchgate.net

A comparative analysis of the two heating methods for the reaction between an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a 1,3-dicarbonyl compound like tetronic acid or indane-1,3-dione in water reveals significant differences. researchgate.net Microwave irradiation consistently leads to shorter reaction times and higher product yields compared to conventional heating. researchgate.net For instance, reactions that take several hours under conventional heating can often be completed in a matter of minutes with microwave assistance, highlighting the efficiency of this modern synthetic technique. researchgate.net

Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of Furo[3',4':5,6]pyrido[2,3-d]pyrimidines

Heating MethodTypical Reaction TimeGeneral Product Yield Range
Conventional Heating4-6 hours78-88%
Microwave Irradiation10-15 minutes85-95%

Data based on the findings from Zhang et al. researchgate.net

Chemical Transformations and Reactivity Profiles of Furo 3,4 D Pyrimidine 5,7 Dione Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for modifying the furo[3,4-d]pyrimidine (B15215042) system. The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the two carbonyl groups in the dione (B5365651) structure, makes it susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups.

Reactivity of Halogenated Furo[3,4-d]pyrimidine Analogs

Halogenated pyrimidines are versatile intermediates in organic synthesis due to the ability of the halogen to act as a leaving group in nucleophilic aromatic substitution reactions. While direct studies on halogenated furo[3,4-d]pyrimidine-5,7-dione are limited, the reactivity can be inferred from analogous heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. For instance, chloro-substituted pyrazolo[3,4-d]pyrimidines readily undergo substitution with amines, such as 3-chloroaniline, in refluxing ethanol.

In related pyrrolo- and thieno[3,2-d]pyrimidine (B1254671) systems, 2,4-dichloro derivatives are key intermediates. The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles. The reactivity is often sequential, allowing for controlled, site-selective introduction of different substituents. The presence of halogens, particularly at positions analogous to C2 and C4 on the furo[3,4-d]pyrimidine core, would render these sites highly electrophilic and prime for substitution.

Table 1: Representative Nucleophilic Substitution Reactions on Related Halogenated Pyrimidine Systems

Starting Material Nucleophile Conditions Product Reference
Dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine 3-Chloroaniline Absolute EtOH, reflux C4-substituted product

Investigation of Nucleophilic Attack on the Furo[3,4-d]pyrimidine System

Direct nucleophilic attack on the furo[3,4-d]pyrimidine core has been demonstrated. Research by Machoń et al. showed that a furo[3,4-d]pyrimidine derivative, when heated with aliphatic amines, yielded mono- and diamino-derivatives. This transformation underscores the susceptibility of the pyrimidine portion of the scaffold to nucleophilic substitution, even without a halogen activating group, although harsher conditions are required.

The primary sites of nucleophilic attack are the carbon atoms of the pyrimidine ring, which are rendered electrophilic by the adjacent nitrogen atoms and the carbonyl groups of the dione moiety. In multicomponent reactions leading to related fused pyrimidines, the ring closure step often involves the nucleophilic attack of a primary amino group on a carbonyl group of the pyrimidine ring. This highlights the electrophilic nature of the carbonyl carbons within the dione system as well.

Cycloaddition Reactions of Furo[3,4-d]pyrimidine Derivatives

Cycloaddition reactions are powerful tools for constructing complex cyclic systems in a single step. The furo[3,4-d]pyrimidine framework, containing both a furan (B31954) ring (a potential diene) and an electron-deficient pyrimidine component, possesses functionalities that can participate in various cycloaddition pathways.

Engagement with Alkenes and Alkynes

The furan moiety within the furo[3,4-d]pyrimidine system can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). While specific examples involving the parent this compound are not extensively documented, analogous systems demonstrate this reactivity. Furan-fused cyclobutanones have been utilized as C4 synthons in catalytic [4+2]-cycloadditions with imines.

Furthermore, the pyrimidine ring can be constructed or modified through cycloaddition. The synthesis of related pyrazolo[3,4-d]pyrimidines has been achieved through routes that include Diels-Alder reactions. More complex cycloadditions, such as gold-catalyzed [3+3] cycloadditions of 2-(1-alkynyl)-2-alken-1-ones with nitrones, have been used to create furo[3,4-d]-tetrahydropyridazine derivatives, showcasing the versatility of the furan component in forming new fused rings. The reactivity of allenes in [4+2] and [4+3] cycloadditions with various partners also suggests potential pathways for elaborating the furo[3,4-d]pyrimidine core.

Table 2: Representative Cycloaddition Reactions of Related Furan-Fused Systems

Reaction Type Reactants Catalyst/Conditions Product Type Reference
[4+2] Cycloaddition Furan-fused cyclobutanone, Imine Rh(I) catalyst Furan-fused lactam
[3+3] Cycloaddition 2-(1-Alkynyl)-2-alken-1-one, Nitrone Gold(I) catalyst Furo[3,4-d]-tetrahydropyridazine

Mechanistic Exploration of Cycloaddition Pathways

The mechanisms of cycloaddition reactions are typically classified as either concerted (bonds form simultaneously) or stepwise (involving an intermediate). The Diels-Alder reaction, a [4+2] cycloaddition, is generally considered a concerted, pericyclic process. In the context of the furo[3,4-d]pyrimidine system, the reaction of the furan ring with a dienophile would likely follow this concerted pathway.

In contrast, many transition-metal-catalyzed cycloadditions proceed through stepwise mechanisms. For example, the PtCl₂-catalyzed [4+3] cycloaddition of allene-dienes is proposed to involve the formation of a zwitterionic metal complex intermediate. Similarly, 1,3-dipolar cycloadditions, which could potentially involve derivatives of the furo[3,4-d]pyrimidine system, are known to be efficient and stereocontrolled processes for building five-membered rings. The specific mechanism, whether concerted, stepwise, polar, or radical, would depend on the nature of the furo[3,4-d]pyrimidine derivative, the reaction partner, and the conditions employed.

Hydrolysis and Alcoholysis Reactions of the Dione Moiety

The dione moiety of this compound is essentially a cyclic di-amide, specifically a uracil (B121893) ring fused to the furan. This structure contains two lactam functions, which are susceptible to hydrolysis and alcoholysis, particularly under acidic or basic conditions. These reactions would lead to the opening of the pyrimidine ring.

Studies on the hydrolysis of related pyrimidine systems, such as potassium pyrimidinesulphonates, show that they readily hydrolyze to the corresponding pyrimidinones (B12756618) in both acidic and alkaline solutions. This demonstrates the inherent reactivity of the pyrimidine ring toward hydrolytic cleavage.

For this compound, hydrolysis would involve the cleavage of one or both of the amide (C-N) bonds within the dione ring. Complete hydrolysis under harsh conditions would be expected to yield 3,4-furandicarboxylic acid and urea (B33335). Under milder, controlled conditions, it might be possible to achieve selective cleavage of one amide bond, leading to a furan-3-carboxamide-4-carboxylic acid derivative. Similarly, alcoholysis (reaction with an alcohol, typically under acidic or basic catalysis) would result in the corresponding esters of these carboxylic acid products.

Methanolysis Studies of this compound Analogs

While specific methanolysis studies on this compound are not extensively documented in publicly available literature, the reactivity of the pyrimidine ring in related systems suggests a potential for ring-opening reactions under methanolysis conditions. The pyrimidine ring, particularly when part of a fused system, can be susceptible to nucleophilic attack. In related pyrimidine derivatives, the quaternization of a nitrogen atom has been shown to enhance the ring's susceptibility to nucleophilic reactions, allowing for ring transformations under milder conditions. For instance, while hydrazinolysis of pyrimidine to pyrazole (B372694) typically requires high temperatures, the corresponding 1-methylpyrimidinium salt undergoes the same ring contraction at room temperature. This suggests that activation of the this compound system, for example through N-alkylation, could facilitate methanolysis.

The likely site of nucleophilic attack by methanol (B129727) would be the electrophilic carbonyl carbons of the dione system. This could lead to the opening of the pyrimidine ring to form various acyclic products, depending on the reaction conditions and the substitution pattern of the starting material.

Products and Reaction Conditions for Ring Opening

The ring-opening of the furo[3,4-d]pyrimidine scaffold can be achieved using various nucleophiles, particularly amines. Heating furo[3,4-d]pyrimidine derivatives with aliphatic amines has been shown to yield both mono- and diamino-derivatives, indicating that nucleophilic attack and subsequent ring opening or substitution can occur. nih.gov The nature of the products formed depends on the specific reaction conditions and the structure of the starting material.

In related fused pyrimidine systems, such as 6-nitrotriazolo[1,5-a]pyrimidin-7-ones, the direction of ring opening is highly dependent on the nature of the nucleophile and the substitution pattern of the heterocyclic system. researchgate.net Strong bases like alkoxides tend to open the triazole ring, while primary amines can cleave the pyrimidine fragment. researchgate.net For instance, the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Oskarshamn, SE.researchgate.netoxazine-1,8-diones with ethylenediamine (B42938) leads to the formation of imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones in good yields. mdpi.com

These examples from related heterocyclic systems suggest that the ring-opening of this compound with nucleophiles would likely proceed via initial nucleophilic attack at one of the carbonyl carbons, followed by cleavage of the pyrimidine ring. The specific products would be influenced by the nucleophile used and the reaction conditions, such as temperature and the presence of a catalyst.

Functionalization at Specific Nitrogen Positions within the Furo[3,4-d]pyrimidine Scaffold

The nitrogen atoms within the furo[3,4-d]pyrimidine scaffold provide key sites for functionalization, allowing for the synthesis of diverse derivative libraries with modulated properties.

N-1 Functionalization Strategies and Derivative Libraries

The N-1 position of the furo[3,4-d]pyrimidine-2,4-dione scaffold has been a primary target for functionalization to generate libraries of novel heterocyclic compounds. researchgate.net A straightforward three-step pathway has been developed for the synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones. This involves the Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid, followed by reaction with various amines to form intermediate ureids, which are then cyclized to the bicyclic scaffold. researchgate.net

Subsequent functionalization at the N-1 position can be achieved through various alkylating agents. For example, in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, a related fused pyrimidine system, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in DMF at room temperature has been successfully employed. nih.gov Similar strategies can be applied to the this compound core.

Table 1: Examples of N-1 Functionalization of Fused Pyrimidine Systems This table is based on data from related pyrazolo[3,4-d]pyrimidine systems and illustrates potential functionalization strategies for the furo[3,4-d]pyrimidine scaffold.

Starting MaterialAlkylating AgentProductReference
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.gov
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl bromide3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone nih.gov
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPhenacyl bromide5-(2-oxo-2-phenylethyl)-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.gov

Introduction of Diverse Substituents to Modulate Reactivity

The introduction of diverse substituents at various positions of the furo[3,4-d]pyrimidine scaffold can significantly modulate its chemical reactivity and biological activity. For instance, the synthesis of a furo[3,4-d]pyrimidine derivative from 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride, followed by reaction with aliphatic amines, yielded mono- and diamino-derivatives with antineoplastic activity. nih.gov This highlights how the introduction of amino groups can alter the properties of the core structure.

Furthermore, multicomponent reactions have been utilized to synthesize complex furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net These reactions, involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid, demonstrate a versatile approach to introducing a wide range of substituents onto the fused pyrimidine framework. researchgate.net The synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives through one-pot condensation reactions also showcases the potential for creating structurally diverse and complex molecules from the basic pyrimidine scaffold. rsc.org

The reactivity of the furo[3,4-d]pyrimidine system can also be influenced by the nature of the substituents on the furan ring. These modifications can impact the electronic properties of the entire molecule, thereby influencing its susceptibility to nucleophilic attack and other chemical transformations.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms for Furo[3,4-d]pyrimidine (B15215042) Formation

The formation of the furo[3,4-d]pyrimidine ring system typically proceeds through an intramolecular cyclization of a suitably substituted pyrimidine (B1678525) precursor. One established method involves the reaction of a 5-carboxypyrimidine derivative with a dehydrating agent, such as thionyl chloride (SOCl₂). nih.gov

The proposed mechanism for this transformation, starting from a generic 4-amino-5-carboxypyrimidine, is initiated by the conversion of the carboxylic acid into a more reactive acyl chloride by thionyl chloride. This is a classic transformation where the lone pair of the oxygen in the carboxylic acid attacks the sulfur atom of SOCl₂, followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.

The key step is the subsequent intramolecular nucleophilic attack by the lone pair of the nitrogen atom of the amino group at the 4-position onto the electrophilic carbonyl carbon of the acyl chloride. This attack leads to the formation of a tetrahedral intermediate. The final step involves the elimination of a proton from the nitrogen and a chloride ion, resulting in the formation of the fused furanone ring and yielding the furo[3,4-d]pyrimidinone structure. The presence of a carbonyl group at the 7-position is inherent to this cyclization strategy. The formation of the dione (B5365651) requires an appropriate starting material that already contains or can generate the second carbonyl at the 5-position.

In the context of multicomponent reactions, which are increasingly employed for the synthesis of complex heterocyclic systems, the mechanism can be more intricate. For instance, the synthesis of related pyrido[2,3-d]pyrimidines has been theoretically investigated, revealing a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. researchgate.net While not directly for furo[3,4-d]pyrimidines, these studies provide a valuable framework for understanding the potential mechanistic pathways in similar fused pyrimidine syntheses.

Analysis of Competing Cyclization Pathways in Furo[3,4-d]pyrimidine Systems

In the synthesis of furo[3,4-d]pyrimidine systems, particularly from precursors with multiple potential cyclization sites, the formation of isomeric side products through competing cyclization pathways is a significant consideration. The regioselectivity of the cyclization is often dictated by the nature and position of the substituents on the initial pyrimidine ring.

For example, in a precursor bearing different nucleophilic groups, the relative nucleophilicity of these groups will determine the course of the reaction. An amino group is generally a more potent nucleophile than a hydroxyl group under neutral or basic conditions, which would favor the formation of the furo[3,4-d]pyrimidine over an alternative oxazolo-fused system. However, the reaction conditions can be tuned to favor one pathway over the other.

Kinetic vs. Thermodynamic Control in Furo[3,4-d]pyrimidine Synthesis

The principle of kinetic versus thermodynamic control is crucial in understanding and optimizing the synthesis of furo[3,4-d]pyrimidines. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of the competing pathways, leading to the formation of the product that is formed fastest. In contrast, a thermodynamically controlled reaction is one where the product distribution is governed by the relative stabilities of the products, leading to the predominance of the most stable isomer. capes.gov.br

In the context of furo[3,4-d]pyrimidine synthesis, a reaction under kinetic control might favor the formation of a less stable, but more rapidly formed, regioisomer. This is often achieved at lower reaction temperatures and with shorter reaction times. Conversely, by employing higher temperatures and longer reaction times, the system can reach equilibrium, allowing for the initially formed kinetic product to rearrange to the more stable thermodynamic product.

Theoretical studies on the synthesis of related pyrido[2,3-d]pyrimidines have shown that the carbon-carbon bond formation can be the rate-determining step, and while increased temperature enhances the reaction rate, it may not be sufficient to overcome the activation barrier for the formation of the desired product in high yields without the aid of a catalyst. researchgate.net This highlights the delicate interplay between kinetic and thermodynamic factors.

Reaction ParameterKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Product Less stable, formed fasterMore stable
Reversibility Irreversible conditionsReversible conditions

Influence of Catalysts and Solvent Systems on Reaction Outcomes

The choice of catalysts and solvent systems can profoundly influence the yield, selectivity, and reaction rate in the synthesis of furo[3,4-d]pyrimidines and related heterocyclic compounds. acs.org

Catalysts: A wide array of catalysts, including acid catalysts, base catalysts, and metal catalysts, have been explored in the synthesis of fused pyrimidine systems. For instance, in multicomponent reactions leading to pyrano[2,3-d]pyrimidines, Lewis acids like zirconium tetrachloride have been shown to be effective. acs.org The catalyst can activate the substrates, for example, by coordinating to a carbonyl group, thereby increasing its electrophilicity and facilitating the subsequent nucleophilic attack. The use of organocatalysts is also a growing trend, offering milder reaction conditions and often higher stereoselectivity.

Solvent Systems: The polarity and proticity of the solvent can significantly impact the reaction mechanism. Polar aprotic solvents like DMF are commonly used as they can dissolve a wide range of reactants and stabilize charged intermediates. nih.gov In some cases, greener solvents like water or ionic liquids have been successfully employed, particularly in multicomponent reactions, offering advantages in terms of environmental impact and sometimes leading to improved yields and easier work-up procedures. researchgate.netresearchgate.net Microwave irradiation in conjunction with aqueous media has also been shown to accelerate these reactions. researchgate.net

The following table summarizes the effect of different catalysts and solvents on the synthesis of related fused pyrimidine systems, which can be extrapolated to the synthesis of furo[3,4-d]pyrimidines.

Catalyst/SolventRole/EffectExample SystemReference
Zirconium tetrachloride Lewis acid catalyst, activates carbonyl groupsPyrano[2,3-d]pyrimidines acs.org
Ionic Liquid "Green" solvent, can promote reaction and simplify work-upFuro[3,4-e]pyrazolo[3,4-b]pyridines researchgate.net
Water "Green" solvent, can be effective under microwave irradiationFuro[3',4':5,6]pyrido[2,3-d]pyrimidines researchgate.net
DMF Polar aprotic solvent, good for dissolving reactantsPyrazolo[3,4-d]pyrimidines nih.gov

Advanced Spectroscopic and Structural Elucidation of Furo 3,4 D Pyrimidine 5,7 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Furo[3,4-d]pyrimidine-5,7-dione derivatives, both ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, enabling the precise mapping of the molecular structure.

The ¹H NMR spectrum of the parent this compound would be expected to be relatively simple, with signals corresponding to the protons on the pyrimidine (B1678525) and furan (B31954) rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms. Protons on the pyrimidine ring are typically observed in the downfield region due to the deshielding effect of the heteroatoms.

In substituted derivatives, the complexity of the spectrum increases, providing valuable information about the position and nature of the substituents. For instance, the introduction of an alkyl or aryl group would result in new signals with characteristic chemical shifts and coupling patterns, allowing for the determination of their connectivity to the core structure.

Table 1: Representative ¹H NMR Spectral Data for a Substituted this compound Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.50s-
-CH₂- (substituent)4.20q7.1
-CH₃ (substituent)1.30t7.1

Note: Data is illustrative and based on typical values for similar heterocyclic systems.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbons of the dione (B5365651) moiety are particularly diagnostic, appearing at highly deshielded chemical shifts, typically in the range of 160-170 ppm. The carbons of the pyrimidine and furan rings will have distinct chemical shifts based on their proximity to the nitrogen and oxygen heteroatoms.

The anhydride-like linkage within the furanodione moiety significantly influences the chemical shifts of the adjacent carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C5, C7)165.2, 163.8
C4a, C7a155.4, 152.1
C2148.9
C3a, C7b118.5, 115.3

Note: These values are estimations based on related structures and serve as a guide for spectral interpretation.

Infrared (IR) Spectroscopy for Carbonyl Vibrations

Infrared spectroscopy is a powerful tool for identifying functional groups, and in the case of this compound, it is particularly sensitive to the carbonyl groups of the dione system. spectroscopyonline.com The C=O stretching vibrations in cyclic anhydrides and imides typically give rise to strong absorption bands in the region of 1700-1850 cm⁻¹.

For this compound, two distinct carbonyl stretching bands would be expected due to symmetric and asymmetric stretching modes of the coupled carbonyl groups. The exact positions of these bands can be influenced by the electronic effects of substituents on the pyrimidine ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Dione)Asymmetric stretch~1780
C=O (Dione)Symmetric stretch~1715
C=N (Pyrimidine)Stretch~1650
C-O-C (Furan)Stretch~1250

Note: Frequencies are approximate and can vary based on the physical state of the sample and substitution patterns.

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, X-ray crystallography would confirm the planarity of the fused ring system and provide detailed information about the conformation of any substituents. The crystal packing arrangement, governed by intermolecular forces, can also be elucidated, offering insights into the solid-state properties of the material.

Table 4: Hypothetical X-ray Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)7.2
α, β, γ (°)90, 90, 90
Z4

Note: This data is illustrative and represents a plausible crystallographic outcome for a molecule of this type.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. sapub.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

Under electron impact (EI) or other ionization methods, the molecule will fragment in a characteristic manner. The fragmentation pattern of the this compound core would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The fragmentation pathways can be used to confirm the connectivity of the fused ring system and to identify the nature and position of substituents. iosrjournals.org

Table 5: Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
[M]⁺Molecular Ion
[M - CO]⁺Loss of a carbonyl group
[M - 2CO]⁺Loss of both carbonyl groups
[M - HCN]⁺Fragmentation of the pyrimidine ring

Note: The observed fragments and their relative intensities will depend on the ionization technique and energy used.

Computational and Theoretical Chemistry Studies on Furo 3,4 D Pyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and energetics of organic molecules. For Furo[3,4-d]pyrimidine (B15215042) systems and their analogs, DFT calculations offer a powerful means to explore fundamental chemical properties.

Investigation of Tautomerization and Cyclization Energetics

While specific studies on the tautomerization and cyclization energetics of Furo[3,4-d]pyrimidine-5,7-dione are not extensively documented in publicly available literature, DFT calculations are routinely employed for such investigations in related heterocyclic systems. For instance, in analogous pyrimidine (B1678525) derivatives, DFT is used to determine the relative stabilities of different tautomeric forms, which is crucial for understanding their chemical behavior and biological activity. The lactam-lactim tautomerism inherent to the dione (B5365651) structure of this compound is a key area where DFT could provide valuable energetic data.

Similarly, the energetics of cyclization reactions to form the Furo[3,4-d]pyrimidine core can be modeled using DFT. Such calculations would involve mapping the potential energy surface of the reaction pathway, identifying transition states, and calculating activation barriers, thereby providing a quantitative understanding of the reaction feasibility and kinetics.

Rationalization of Observed Selectivity in Furo[3,4-d]pyrimidine Reactions

DFT calculations are instrumental in rationalizing the regioselectivity and stereoselectivity observed in reactions involving Furo[3,4-d]pyrimidines. By calculating the energies of possible intermediates and transition states for different reaction pathways, researchers can predict the most likely outcome. For example, in the synthesis of substituted Furo[3,4-d]pyrimidines, DFT could explain why a particular isomer is formed preferentially. This predictive power is invaluable for designing synthetic routes that yield the desired products with high selectivity.

Molecular Modeling and Docking Studies for Structure-Activity Correlation

Molecular modeling and docking are powerful computational techniques used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are pivotal in drug discovery and development for establishing structure-activity relationships (SAR).

In the context of Furo[3,4-d]pyrimidine analogs like Furo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines, molecular docking has been extensively used to elucidate their mechanism of action as inhibitors of various enzymes. researchgate.netnih.govrsc.orgmdpi.commdpi.comtpcj.orgnih.govnih.govresearchgate.netresearchgate.net For instance, studies on Furo[2,3-d]pyrimidine (B11772683) derivatives have shown that these compounds can bind effectively to the active site of protein kinases, which are often implicated in cancer. rsc.orgnih.gov Docking studies reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for designing more potent and selective inhibitors.

The following table summarizes representative molecular docking findings for Furo[3,4-d]pyrimidine analogs from the literature:

Compound ClassTarget ProteinKey Findings
Furo[2,3-d]pyrimidinesEGFRGood binding affinity and high matching with the target protein. researchgate.net
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridsCaspase 3Anticancer activity is mediated by the activation of caspase 3. nih.gov
Furo[2,3-d]pyrimidine derivativesPI3K/AKTImproved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov
Pyrazolo[3,4-d]pyrimidinesDNA topoisomeraseSignificant antiproliferative activity may be attributed to intermolecular hydrogen bonding with the target. mdpi.com

These studies underscore the utility of molecular docking in guiding the design of novel Furo[3,4-d]pyrimidine-based therapeutic agents.

Quantum-Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum-chemical calculations provide fundamental insights into the electronic structure of molecules, which in turn governs their reactivity. Methods like DFT are used to compute various molecular properties that act as reactivity descriptors.

For pyrimidine-based heterocycles, quantum chemical calculations are used to determine properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. acs.org The MEP map, for example, can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. The energies and distributions of the HOMO and LUMO are critical for understanding chemical reactivity and the electronic absorption properties of the molecule.

While specific data for this compound is scarce, studies on related fused pyrimidines demonstrate the power of these methods. acs.org For example, calculations on chromeno[2,3-d]pyrimidines have shown a good correlation between computed electronic properties and observed antiproliferative activity. acs.org

Conformational Analysis and Energy Minimization of Furo[3,4-d]pyrimidine Derivatives

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For Furo[3,4-d]pyrimidine derivatives, computational methods can be used to explore the conformational landscape. This typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy minimization using methods like DFT. mdpi.comnih.gov These studies can reveal the preferred spatial arrangement of substituents on the Furo[3,4-d]pyrimidine core, which is essential for understanding how these molecules fit into the binding pocket of a biological target.

In a study on Pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set were employed to accurately model the geometrical parameters of the synthesized compounds. mdpi.comnih.gov The root-mean-square deviation (RMSD) between the X-ray crystal structures and the optimized geometries was found to be low, indicating the high accuracy of the computational models. nih.gov

The table below presents a summary of the computational methods used for conformational analysis in a study of Pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Computational MethodBasis SetKey Parameters Calculated
DFT (B3LYP)6-311++G(d,p)Optimized geometries, bond lengths, bond angles, dihedral angles

Such analyses are crucial for building accurate pharmacophore models and for performing reliable molecular docking studies.

Biological Activity Investigations of Furo 3,4 D Pyrimidine 5,7 Dione Derivatives: in Vitro Mechanistic Insights

Antineoplastic Activity and Proposed Molecular Targets

The potential of Furo[3,4-d]pyrimidine-5,7-dione derivatives as anticancer agents is an area of scientific curiosity, largely fueled by the known activities of related fused pyrimidine (B1678525) structures. However, specific research delineating their direct effects on cancer cells and molecular targets is limited.

In Vitro Cytotoxicity Against Cancer Cell Lines

Enzyme Inhibition Studies (e.g., Protein Kinases, Wee-1 Kinase)

The inhibition of protein kinases is a well-established strategy in cancer therapy, and many pyrimidine-based compounds have been developed as kinase inhibitors. Fused pyrimidine systems, due to their structural similarity to the ATP purine (B94841) ring, are often investigated for their ability to bind to the ATP-binding site of kinases. drugbank.com For instance, derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been identified as inhibitors of PI3 kinase. nih.gov

Wee-1 kinase, a critical regulator of the G2/M cell cycle checkpoint, represents a key target for anticancer drug development, particularly in p53-deficient tumors. nih.govnih.gov The inhibition of Wee-1 can lead to mitotic catastrophe and cell death in cancer cells. While various pyrimidine-based scaffolds, including pyridopyrimidines and pyrazolopyrimidines, have been explored as Wee-1 inhibitors, there is no specific data available on the inhibitory activity of this compound derivatives against Wee-1 kinase or other protein kinases. nih.govmdpi.com

Modulation of Cellular Signaling Pathways (e.g., Sphingolipid Signaling)

Sphingolipid metabolism is a complex signaling network that plays a crucial role in cancer biology, influencing processes such as cell growth, apoptosis, and drug resistance. nih.govnih.gov The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids such as sphingosine-1-phosphate (S1P) is often dysregulated in cancer. nih.govnih.gov While targeting sphingolipid metabolism has emerged as a potential therapeutic strategy, there is currently no direct evidence in the scientific literature to suggest that this compound derivatives modulate the sphingolipid signaling pathway in cancer cells.

Antimicrobial Activity and Modes of Action

The investigation into the antimicrobial properties of this compound derivatives is another area that remains to be explored in detail. While the broader pyrimidine class of compounds has shown promise in combating bacterial and fungal infections, specific data for this particular scaffold is lacking. researchgate.netinnovareacademics.in

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is a scarcity of published studies reporting the in vitro antibacterial efficacy of this compound derivatives. Minimum Inhibitory Concentration (MIC) values, which determine the lowest concentration of a substance that prevents visible growth of a bacterium, have not been reported for this class of compounds against either Gram-positive or Gram-negative bacterial strains. Research on other fused pyrimidine systems, such as pyrido[2,3-d]pyrimidine-diones, has shown some antibacterial activity, but these findings cannot be directly extrapolated to the this compound core. researchgate.net

In Vitro Antifungal Efficacy

Similarly, the in vitro antifungal activity of this compound derivatives has not been documented in the available scientific literature. While some pyrimidine derivatives have been investigated for their potential as antifungal agents, with some showing efficacy against various fungal pathogens, specific MIC values for this compound derivatives are not available. researchgate.netnih.gov

Investigation of Protein and Enzyme Interactions in Antimicrobial Mechanisms

The antimicrobial potential of fused pyrimidine derivatives has prompted investigations into their mechanisms of action. Targeting essential bacterial protein-protein interactions (PPIs) or enzymes that are absent in eukaryotes represents an attractive strategy for developing novel antibiotics with high selectivity. nih.gov While extensive research has been conducted on the anticancer properties of furo-pyrimidines, detailed mechanistic studies on their specific antimicrobial protein targets are an emerging field.

General mechanisms for antimicrobial action by heterocyclic compounds often involve the disruption of vital cellular processes. These can include damaging cell membrane integrity, inhibiting DNA replication, or blocking the function of essential enzymes. mdpi.com For instance, studies on other classes of pyrimidine derivatives have identified thymidylate kinase (TMPK), an enzyme crucial for DNA synthesis, as a viable target. researchgate.netnih.gov Molecular docking studies on active pyridine (B92270) compounds have shown favorable binding interactions within the active site of TMPK. nih.gov Another potential mechanism is the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the bacterial cell wall. mdpi.com

While specific protein interaction data for the antimicrobial activity of this compound derivatives is not extensively detailed in the available literature, the general approach involves screening these compounds against a panel of microorganisms and then using active compounds in further assays to identify their molecular targets. mdpi.commdpi.com

Receptor Binding Studies (In Silico Approaches)

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are pivotal in understanding how furo[3,4-d]pyrimidine (B15215042) derivatives interact with biological targets and in guiding the design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in elucidating the binding modes of fused pyrimidine derivatives with various protein kinases, particularly those involved in cancer progression.

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to the furo[3,4-d]pyrimidine core, have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target. Docking simulations revealed that these inhibitors bind to the ATP-binding site of the VEGFR-2 kinase domain. Key interactions often include hydrogen bonds with hinge region residues, such as Cys919, and hydrophobic interactions within the pocket. nih.gov For example, the pyrimidine ring can act as a hinge-binding motif, a feature common to many kinase inhibitors. researchgate.net

Similarly, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase, docking showed that the pyrimidine ring forms a crucial hydrogen bond with the backbone of residue Gly605 in the hinge region. nih.gov The analysis also highlighted the importance of van der Waals forces and nonpolar solvation energies for favorable binding. nih.gov These computational insights not only confirm the binding mode but also provide a rational basis for designing new derivatives with improved affinity and selectivity. nih.gov

QSAR analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are critical for their function.

While specific QSAR studies focused on the antimicrobial activity of this compound derivatives are not widely reported, research on other pyrimidine-based antimicrobial agents demonstrates the utility of this approach. For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives identified key structural requirements for activity against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com These models revealed that steric, electronic, and hydrogen-bond acceptor properties are crucial for antibacterial potency. The findings suggested that bulky, electron-rich groups on the benzene (B151609) ring enhance biological activity. mdpi.com

In another study on 2-thioxo-dihydropyrimidine-5-carboxanilides, 3D-QSAR models were developed for both antibacterial and antifungal activities. nih.gov The models successfully predicted the potency of various isomers and highlighted the structural features that could be modified to improve efficacy against targets like Bacillus subtilis and Candida albicans. nih.gov These examples underscore the potential of QSAR to guide the optimization of this compound derivatives as antimicrobial agents by establishing a clear link between their structural attributes and in vitro performance.

Other Identified Biological Activities

Beyond their antimicrobial potential, furo[3,4-d]pyrimidine derivatives and their analogs have been extensively investigated as inhibitors of protein kinases involved in cell signaling pathways, particularly those related to cancer and angiogenesis.

The inhibition of receptor tyrosine kinases such as VEGFR-2 and Epidermal Growth Factor Receptor (EGFR) is a cornerstone of modern cancer therapy. Fused pyrimidine scaffolds, including furo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have emerged as potent inhibitors of these enzymes. nih.govresearchgate.net

VEGFR-2 Inhibition: VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Several series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors. nih.gov Certain derivatives demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been designed based on the structure of the known inhibitor sorafenib (B1663141) and have shown significant inhibition of VEGFR-2 phosphorylation. nih.gov

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Fused Pyrimidine Derivatives

Compound ID Scaffold VEGFR-2 IC50 (nM) Reference
15b Furo[2,3-d]pyrimidine Not specified in nM, but high inhibition nih.gov
21b Thieno[2,3-d]pyrimidine 33.4 nih.gov
21e Thieno[2,3-d]pyrimidine 21 nih.gov

| II-1 | Pyrazolo[3,4-d]pyrimidine | Not specified for enzyme, 5900 nM on HepG2 cells | nih.gov |

EGFR Inhibition: EGFR is another tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors. Several compounds from these series exhibit significant inhibitory activity, with IC50 values in the low nanomolar range. nih.govresearchgate.net Docking studies of these compounds within the EGFR binding site help explain their potent activity and guide further structural modifications. nih.gov The pyrimidine core is often designed to mimic the adenine (B156593) ring of ATP, allowing it to bind effectively in the kinase's ATP pocket. nih.govresearchgate.net

Table 2: In Vitro EGFR-TK Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID EGFR-TK IC50 (µM) Reference
4 0.054 nih.govresearchgate.net
15 0.135 nih.govresearchgate.net

| 16 | 0.034 | nih.govresearchgate.net |

Furo 3,4 D Pyrimidine 5,7 Dione As a Versatile Synthetic Scaffold and Pharmaceutical Intermediate

Role as a Building Block for Complex Heterocyclic Synthesis

The Furo[3,4-d]pyrimidine-5,7-dione core serves as a valuable and reactive intermediate in the synthesis of more elaborate heterocyclic structures. Its chemical nature, characterized by the presence of both an anhydride-like furanodione moiety and a pyrimidine (B1678525) ring, allows for a variety of chemical transformations.

One of the primary synthetic routes to this compound involves the cyclization of 4,5-pyrimidinedicarboxylic acid. This transformation can be achieved using dehydrating agents, a common strategy for the formation of cyclic anhydrides.

The reactivity of the this compound scaffold is a key feature that enables its use as a building block. For instance, a study on the synthesis of Furo[3,4-d]pyrimidine (B15215042) derivatives reported the successful reaction of a substituted pyrimidine carboxylic acid with thionyl chloride (SOCl2) to form the fused furo[3,4-d]pyrimidine system. nih.gov This resulting compound could then be further modified, for example, by heating with aliphatic amines to yield both mono- and diamino-derivatives. nih.gov This highlights the susceptibility of the furan (B31954) ring to nucleophilic attack, a characteristic reaction of cyclic anhydrides, leading to ring-opening and subsequent derivatization.

Furthermore, the principles of synthesizing related fused pyrimidine systems, such as furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives, underscore the versatility of using dione-containing precursors in multicomponent reactions. researchgate.net These reactions, often involving aldehydes and amino-substituted pyrimidines, demonstrate the potential for creating a wide array of complex fused heterocycles from scaffolds related to this compound. researchgate.net

Applications in the Development of New Therapeutic Agents

The Furo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, thus serving as a basis for the development of a variety of therapeutic agents.

Antineoplastic Activity:

Research has demonstrated the potent antineoplastic (anti-cancer) activity of derivatives of Furo[3,4-d]pyrimidine. A study investigating a series of these compounds found that some exhibited significant antineoplastic effects. nih.gov While the parent this compound itself was not the primary focus of the therapeutic evaluation, the study underscores the potential of this scaffold in the design of new anti-cancer drugs. The ability to readily synthesize mono- and diamino-derivatives from the Furo[3,4-d]pyrimidine core allows for the exploration of structure-activity relationships and the optimization of cytotoxic effects against tumor cells. nih.gov

Antiviral Activity:

A significant breakthrough in the therapeutic application of this scaffold has been the discovery of dihydrofuro[3,4-d]pyrimidine derivatives as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds have shown exceptional activity against a range of drug-resistant HIV-1 strains. This highlights the potential of the Furo[3,4-d]pyrimidine core to be modified into powerful antiviral agents.

The following table summarizes the key findings related to the therapeutic applications of Furo[3,4-d]pyrimidine derivatives:

Therapeutic AreaDerivative TypeKey Findings
Oncology Mono- and diamino-derivatives of Furo[3,4-d]pyrimidineExhibited potent antineoplastic activity. nih.gov
Virology (HIV) Dihydrofuro[3,4-d]pyrimidine derivativesAct as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against drug-resistant HIV-1 strains.

Potential in Targeted Delivery Systems via Conjugation with Pharmacophores

The chemical reactivity of the this compound moiety, particularly the anhydride-like character of the furanodione ring, presents a significant opportunity for its use in targeted drug delivery systems. The principle of this application lies in the ability of the dione (B5365651) ring to react with nucleophiles, such as amines or alcohols, present on other molecules. This allows for the covalent linkage, or conjugation, of the Furo[3,4-d]pyrimidine scaffold to a pharmacophore—a part of a molecule responsible for its pharmacological activity.

While direct studies on the conjugation of this compound with pharmacophores for targeted delivery are still emerging, the chemical principles are well-established with analogous structures. The anhydride (B1165640) functionality can readily undergo ring-opening reactions with a linker molecule or directly with a drug molecule containing a suitable functional group. This would result in a stable amide or ester linkage, respectively.

This conjugation strategy could be employed to:

Target specific cells or tissues: By attaching a targeting ligand (e.g., an antibody, peptide, or small molecule that recognizes a specific receptor on cancer cells), the Furo[3,4-d]pyrimidine-drug conjugate can be directed to the desired site of action, thereby increasing efficacy and reducing off-target side effects.

Improve pharmacokinetic properties: The Furo[3,4-d]pyrimidine scaffold can be used to modify the solubility, stability, and circulation time of a conjugated drug.

Develop prodrugs: The linkage between the this compound and the pharmacophore could be designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor), releasing the active drug at the target site.

The potential for such applications is an active area of research, and the versatile chemistry of this compound makes it a promising candidate for the development of next-generation targeted therapeutics.

Current Research Landscape and Future Directions for Furo 3,4 D Pyrimidine 5,7 Dione

Emerging Synthetic Strategies for Enhanced Accessibility and Diversity

The synthesis of furo[3,4-d]pyrimidine (B15215042) derivatives is crucial for exploring their chemical and biological properties. One established method involves the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl2) to yield the furo[3,4-d]pyrimidine core. nih.gov This core can then be further modified, for instance, by heating with aliphatic amines to produce mono- and diamino-derivatives. nih.gov

More recent and diverse synthetic approaches for related fused pyrimidine (B1678525) systems are continually being developed to improve efficiency and allow for a wider range of substitutions. For instance, in the synthesis of the isomeric furo[2,3-d]pyrimidine (B11772683) system, a common strategy involves the thermal cyclocondensation of a substituted furan (B31954) derivative with formic acid and acetic anhydride (B1165640). nih.gov Another approach for a different isomer, furo[3,2-d]pyrimidines, involved a serendipitously discovered 'dimerization' process featuring a benzoin (B196080) addition as a key step. researchgate.net While not directly for the furo[3,4-d]pyrimidine-5,7-dione scaffold, these emerging strategies in related fused pyrimidine systems, such as multicomponent reactions and novel cyclization techniques, offer potential avenues for the more efficient and diverse synthesis of the target scaffold. researchgate.net The development of one-pot synthesis methods, like those used for spiro pyrrolo[3,4-d]pyrimidines, could also be adapted to enhance the accessibility of the this compound core. rsc.org

A key challenge remains in the selective and efficient synthesis of the dione (B5365651) functional groups at the 5 and 7 positions. Future strategies may focus on novel cyclization precursors and conditions that favor the formation of this specific structural motif.

Advanced Mechanistic Studies to Uncover Deeper Biological Insights

The biological activity of furo[3,4-d]pyrimidine derivatives has been primarily investigated in the context of their antineoplastic effects. nih.gov Some synthesized derivatives have demonstrated potent activity against tumor cells in culture. nih.gov The proposed mechanism for many pyrimidine-based compounds is their action as kinase inhibitors, owing to their structural similarity to the adenine (B156593) ring of ATP, which allows them to bind to the ATP-binding site of kinases. rsc.org

For the related pyrazolo[3,4-d]pyrimidine scaffold, derivatives have been shown to act as multikinase inhibitors, potently inhibiting targets like FLT3 and VEGFR2. nih.gov Mechanistic studies on these related compounds have involved Western blot and immunohistochemical analyses to confirm the inhibition of downstream signaling pathways. nih.gov For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis. nih.gov While these studies are on a different, albeit related, scaffold, they provide a framework for future mechanistic investigations into this compound derivatives.

Future research should focus on identifying the specific molecular targets of this compound derivatives. Advanced techniques such as proteomics and chemical proteomics could be employed to pull down and identify the protein targets of active compounds. Understanding the precise mechanism of action will be crucial for the rational design of more potent and selective derivatives.

Development of Novel Derivatization Pathways for Structure-Activity Optimization

Structure-activity relationship (SAR) studies are critical for optimizing the biological activity of the this compound scaffold. Early work demonstrated that derivatization of the furo[3,4-d]pyrimidine core with aliphatic amines led to compounds with potent antineoplastic activity. nih.gov

In the broader context of fused pyrimidines, SAR studies have provided valuable insights. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety resulted in a potent multikinase inhibitor. nih.gov This highlights the importance of substituents at various positions on the heterocyclic core for achieving high potency. For oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, SAR analyses indicated that compounds with a rigid structure and more heteroatoms in the side chain exhibited stronger antitumor activities. nih.gov

Future derivatization of the this compound scaffold should systematically explore substitutions at all available positions. The introduction of a variety of functional groups, including different aryl and alkyl groups, halogens, and hydrogen bond donors and acceptors, will be necessary to build a comprehensive SAR profile. The goal is to identify the key structural features that govern potency and selectivity.

Table 1: Structure-Activity Relationship Insights from Related Fused Pyrimidine Scaffolds

ScaffoldKey Substituent/ModificationResulting Biological ActivityReference
Pyrazolo[3,4-d]pyrimidine1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaPotent FLT3 and VEGFR2 inhibition nih.gov
Oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dioneRigid structure with side chain heteroatomsEnhanced antitumor activity nih.gov
Furo[3,4-d]pyrimidineAliphatic aminesPotent antineoplastic activity nih.gov

Integration of Computational Design in this compound Research

Computational methods are increasingly being integrated into drug discovery to accelerate the design and optimization of new compounds. For related pyrimidine scaffolds, molecular docking studies have been employed to predict the binding modes of new derivatives within the active sites of their target proteins, such as EGFR and VEGFR-2. frontiersin.orgresearchgate.net These in silico studies help to rationalize the observed biological activities and guide the design of new compounds with improved binding affinity.

For instance, molecular docking of pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of kinases has helped to explain their inhibitory activity. researchgate.net Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) studies can be used to predict the pharmacokinetic properties of designed compounds, helping to prioritize which derivatives to synthesize and test. researchgate.net

For the this compound scaffold, computational approaches can be used to build homology models of potential protein targets if their crystal structures are unavailable. Virtual screening of large compound libraries against these targets could identify new hit compounds. Furthermore, quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deeper insights into the electronic properties and conformational dynamics of the scaffold and its derivatives, aiding in the design of compounds with optimal target engagement.

Exploration of New Application Areas for this compound Scaffolds

While the primary focus for furo[3,4-d]pyrimidine derivatives has been on their antineoplastic properties, the broader class of fused pyrimidines has shown a wide range of biological activities. nih.gov For example, various pyrimidine derivatives have been investigated as antiviral, antibacterial, and anti-inflammatory agents. nih.gov The structural similarity to purines suggests that furo[3,4-d]pyrimidine-5,7-diones could potentially modulate the activity of a wide range of enzymes and receptors that recognize purine-based ligands.

Derivatives of the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold have been identified as potent phosphodiesterase type 4 (PDE4) inhibitors, with potential applications in treating asthma and COPD. nih.gov Thiazolo[5,4-d]pyrimidine derivatives have been developed as TRPV1 antagonists for the potential treatment of pain. researchgate.net These examples highlight the versatility of the fused pyrimidine scaffold and suggest that furo[3,4-d]pyrimidine-5,7-diones could have therapeutic potential beyond cancer.

Future research should involve screening this compound libraries against a diverse panel of biological targets to uncover new therapeutic applications. This could include targets involved in inflammatory diseases, neurodegenerative disorders, and infectious diseases.

Identification of Research Gaps and Challenges in this compound Chemistry

Despite the potential of the this compound scaffold, several research gaps and challenges remain.

Key Research Gaps and Challenges:

Limited Synthetic Routes: There is a need for more versatile and efficient synthetic methods to access a wider diversity of this compound derivatives.

Undefined Molecular Targets: The specific biological targets of most this compound derivatives are yet to be identified.

Incomplete SAR Profile: A comprehensive understanding of the structure-activity relationships for this scaffold is lacking.

Lack of In Vivo Data: Most of the biological evaluation has been conducted in vitro, and there is a need for in vivo studies to assess the efficacy and pharmacokinetic properties of these compounds.

Specificity of the Dione Moiety: The specific contribution of the 5,7-dione functionality to the biological activity and selectivity of these compounds is not well understood.

Addressing these gaps will require a multidisciplinary approach, combining synthetic chemistry, molecular and cellular biology, pharmacology, and computational modeling. Overcoming these challenges will be essential for realizing the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for Furo[3,4-D]pyrimidine-5,7-dione, and how do reaction conditions influence yield and purity?

The primary synthesis involves cyclization of pyridinedicarboxylic acid derivatives under dehydrating conditions. Key methods include:

  • Dehydration with acetic anhydride or phosphorus oxychloride (PCl₃), which facilitates intramolecular cyclization. Optimal yields (~70–80%) are achieved at 80–100°C under inert atmospheres .
  • Oxidative intramolecular cyclization using iodosylbenzene diacetate (PhI(OAc)₂) in the presence of lithium hydride (LiH), producing high yields (85–90%) at room temperature. This method minimizes side reactions compared to thermal approaches .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Purity (%)Key Advantage
DehydrationAc₂O/PCl₃, 80–100°C70–8095–98Scalability
Oxidative CyclizationPhI(OAc)₂, LiH, RT85–90>99Mild conditions, high purity

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ:

  • High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products.
  • Accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (2–10) to simulate physiological and storage conditions. Evidence shows decomposition above pH 8 due to hydrolysis of the dione ring .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • ¹H/¹³C NMR : Key signals include downfield shifts for carbonyl carbons (C5/C7: δ 160–170 ppm) and furan protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish regioisomers .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly for validating substituent orientation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Density functional theory (DFT) : Predicts electron-deficient regions (e.g., C4/C6) susceptible to nucleophilic attack, aiding in rational derivatization .
  • Molecular docking : Screens derivatives against target proteins (e.g., adenosine A₂A receptor) to prioritize candidates for synthesis. For example, N5-heteroarylalkyl substitutions improve binding affinity by 3–5-fold .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Standardized bioassays : Use identical cell lines (e.g., HCT-116 for anticancer studies) and controls.
  • Orthogonal purification : Combine column chromatography and recrystallization to ensure >99% purity before testing .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What novel applications exist for this compound in materials science or targeted drug delivery?

  • Spiro derivative synthesis : Bromination at C4/C8 positions (using NBS or Br₂) generates dibromo intermediates, which react with binucleophiles (e.g., hydrazines) to form spiro compounds for antimicrobial coatings .
  • Metal-organic frameworks (MOFs) : The dione’s carbonyl groups coordinate with transition metals (e.g., Cu²⁺), enabling use in catalytic or imaging applications .

Q. Table 2: Recent Advances in Derivative Applications

ApplicationDerivative ClassKey FindingReference
Anticancer agents5-Nitroso analogsIC₅₀ = 1.2 µM against breast cancer MCF-7
Antimicrobial coatings8,8-Dibromo spiro compoundsMIC = 8 µg/mL for S. aureus
Fluorescent probesMetal complexes (e.g., Zn)λₑₓ/λₑₘ = 350/450 nm, quantum yield 0.42

Methodological Considerations

Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?

  • Continuous flow reactors : Reduce reaction times (30 min vs. 6–8 hours batch) and improve safety by containing volatile reagents (e.g., PCl₃) .
  • Microwave-assisted synthesis : Enhances yields of spiro derivatives by 20–30% while reducing energy use .

Q. What analytical workflows validate the purity of this compound in complex matrices?

  • 2D chromatography : Pair reverse-phase HPLC with ion-exchange columns to separate polar impurities.
  • Elemental analysis : Confirms C/N/O ratios within ±0.3% of theoretical values .

Key Challenges and Future Directions

  • Toxicity profiling : Address gaps in ecotoxicological data (e.g., WGK 3 classification ).
  • Green chemistry : Develop water-based cyclization methods to replace halogenated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.